molecular formula C24H52NO6P B1663980 1-O-Hexadecyl-sn-glycero-3-phosphocholine CAS No. 52691-62-0

1-O-Hexadecyl-sn-glycero-3-phosphocholine

Cat. No.: B1663980
CAS No.: 52691-62-0
M. Wt: 481.6 g/mol
InChI Key: VLBPIWYTPAXCFJ-XMMPIXPASA-N
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Mechanism of Action

Target of Action

The primary target of 1-O-Hexadecyl-sn-glycero-3-phosphocholine, also known as Lyso-PAF C-16, is the Platelet-Activating Factor (PAF) receptor . This receptor belongs to the seven transmembrane-spanning G-protein-linked receptors family . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis .

Mode of Action

Lyso-PAF C-16 exhibits its activity by binding to the specific PAF receptor . It is a natural PAF with an ether-linked hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position . The interaction of Lyso-PAF C-16 with its target receptor triggers a cascade of intracellular events leading to the physiological responses associated with PAF .

Biochemical Pathways

Lyso-PAF C-16 is involved in the PAF biochemical pathway . It can be formed by either the action of PAF-AH on PAF C-16, or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . It is a substrate for either PAF C-16 formation by the remodeling pathway or selective acylation with arachidonic acid by a CoA-independent transacylase .

Result of Action

The binding of Lyso-PAF C-16 to the PAF receptor initiates and progresses atherosclerosis, making it a potential biomarker for coronary artery diseases . It is also involved in various inflammatory diseases . Upon hydrolysis by platelet-activating factor-acetyl hydrolase, it produces LysoPAF (1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine) .

Biochemical Analysis

Biochemical Properties

1-O-Hexadecyl-sn-glycero-3-phosphocholine is an inactive form of platelet-activating factor (PAF). It can be formed by the action of PAF-acetylhydrolase (PAF-AH) on PAF C-16 or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . This compound serves as a substrate for the formation of PAF C-16 through the remodeling pathway or selective acylation with arachidonic acid by a CoA-independent transacylase . The interactions of this compound with these enzymes highlight its role in lipid metabolism and signaling pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It acts as a precursor and metabolite of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF), which is involved in inflammatory responses . Increased levels of this compound have been observed in the temporal cortex of Alzheimer’s disease patients, indicating its potential role in neuroinflammatory processes . Additionally, it has been shown to affect cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to active PAF forms and subsequent interactions with PAF receptors. PAF is a potent phospholipid activator and mediator of various leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis . The binding of PAF to its receptor triggers a cascade of intracellular signaling events, leading to the activation of various downstream pathways. This includes the activation of protein kinase C, phospholipase A2, and other enzymes involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to modulate inflammatory responses and cell signaling pathways without causing significant toxicity . At high doses, this compound can induce adverse effects, including cellular toxicity and apoptosis . These dosage-dependent effects underscore the need for careful consideration of the appropriate dosage when using this compound in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the remodeling pathway for PAF formation and the selective acylation with arachidonic acid . It serves as a substrate for the formation of PAF C-16 by the action of PAF-acetylhydrolase and CoA-independent transacylase . These metabolic pathways highlight the role of this compound in lipid metabolism and its contribution to the regulation of inflammatory responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is localized in various cellular compartments, including the plasma membrane and intracellular organelles . The transport and distribution of this compound are crucial for its biological activity and its ability to modulate cellular functions.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the plasma membrane and intracellular organelles . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for its activity and function in cellular processes, including cell signaling and membrane dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lyso-PAF C-16 can be synthesized through the action of platelet-activating factor acetylhydrolase on platelet-activating factor C-16 or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . The reaction conditions typically involve enzymatic processes that are specific to the type of enzyme used.

Industrial Production Methods: Industrial production of Lyso-PAF C-16 involves large-scale enzymatic reactions using purified enzymes. The process requires maintaining optimal conditions for enzyme activity, such as temperature, pH, and substrate concentration. The product is then purified using chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Lyso-PAF C-16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Lyso-PAF C-16 is unique due to its specific role as a precursor to platelet-activating factor C-16 and its selective acylation with arachidonic acid. This specificity makes it a valuable tool in studying the enzymatic pathways involved in lipid metabolism and cellular signaling .

Properties

IUPAC Name

[(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBPIWYTPAXCFJ-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967131
Record name 1-O-Hexadecyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52691-62-0
Record name 1-O-Hexadecyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52691-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Hexadecyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSO-PLATELET-ACTIVATING FACTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSF9VMH5MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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